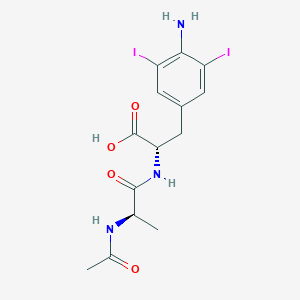
N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine is a synthetic compound that belongs to the class of N-acylated aromatic amino acids. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of D-alanine, and a phenylalanine moiety substituted with amino and diiodo groups. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine typically involves the acylation of D-alanine with an acetyl group, followed by the coupling of the resulting N-acetyl-D-alanine with 4-amino-3,5-diiodo-L-phenylalanine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the stepwise coupling of amino acids under controlled conditions, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The diiodo groups can be reduced to form deiodinated derivatives.
Substitution: The amino and diiodo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, deiodinated compounds, and substituted phenylalanine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It serves as a model compound for studying the interactions of N-acylated amino acids with biological molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of thyroid disorders due to its structural similarity to thyroid hormones.
Industry: It is used in the development of diagnostic assays and as a standard in analytical chemistry
Wirkmechanismus
The mechanism of action of N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound can bind to thyroid hormone receptors, modulating their activity and influencing metabolic processes. Additionally, it can interact with enzymes involved in the synthesis and degradation of thyroid hormones, thereby affecting their levels in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-phenylalanine: Similar in structure but lacks the amino and diiodo substitutions.
3,5-Diiodo-L-tyrosine: Contains diiodo substitutions but lacks the acetyl and D-alanyl groups.
N-Acetyl-L-tyrosine: Similar in structure but lacks the diiodo and amino substitutions
Uniqueness
N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine is unique due to its combination of acetyl, D-alanyl, amino, and diiodo groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
61487-57-8 |
|---|---|
Molekularformel |
C14H17I2N3O4 |
Molekulargewicht |
545.11 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-acetamidopropanoyl]amino]-3-(4-amino-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C14H17I2N3O4/c1-6(18-7(2)20)13(21)19-11(14(22)23)5-8-3-9(15)12(17)10(16)4-8/h3-4,6,11H,5,17H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)/t6-,11+/m1/s1 |
InChI-Schlüssel |
UKJCVFSLWQWTBG-KBUNVGBDSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC(=C(C(=C1)I)N)I)C(=O)O)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC(=C(C(=C1)I)N)I)C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)


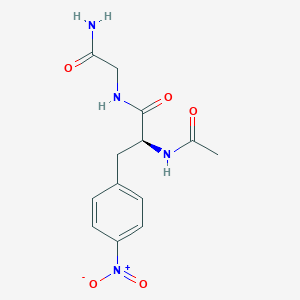
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)
![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)

![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)
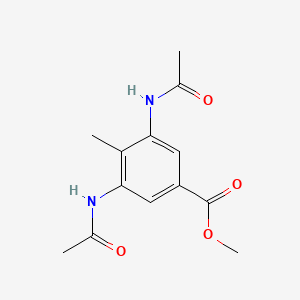
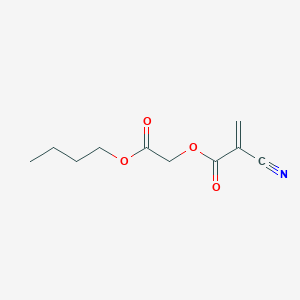
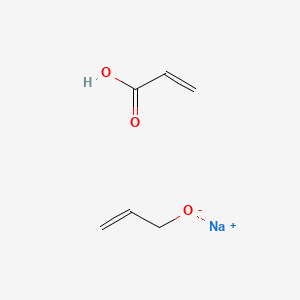
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B14583773.png)

